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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) of

Glasdegib Maleate as observed in Phase I clinical trials. This resource offers troubleshooting

guides and frequently asked questions in a clear question-and-answer format to support

ongoing and future research involving this Hedgehog pathway inhibitor.

Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of Glasdegib Maleate in Phase I

studies?

A1: Dose-limiting toxicities for Glasdegib have been identified in Phase I trials, varying by dose

level and patient population. In studies involving patients with myeloid malignancies, the

maximum tolerated dose (MTD) for single-agent Glasdegib was established at 400 mg once

daily. Specific DLTs observed included Grade 3 hypoxia and pleural effusion in a patient with

pre-existing pneumonia at the 80 mg dose level, and Grade 3 peripheral edema at the 600 mg

dose level. In a combination study, a DLT of Grade 4 neuropathy was reported.

Q2: What are the most commonly observed non-dose-limiting adverse events with Glasdegib?

A2: The most frequently reported treatment-related adverse events (AEs) across various Phase

I studies are generally mild to moderate (Grade 1-2). These commonly include dysgeusia (taste
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alteration), muscle spasms, alopecia (hair loss), decreased appetite, and fatigue.[1]

Q3: How were dose-limiting toxicities defined in the key Phase I trials?

A3: The definition of a DLT can vary between clinical trial protocols. For instance, in study

NCT01546038, a DLT during the first cycle, considered possibly related to Glasdegib in

combination with chemotherapy, was defined as:

Grade 3 or higher non-hematologic toxicity (with some exceptions).

Prolonged myelosuppression (lasting over 42 days).

Inability to deliver at least 80% of the planned study drug doses due to non-hematologic

toxicities.

A delay of more than 28 days in starting the next treatment cycle due to persistent non-

hematologic toxicities.[2]

Adverse events were graded using the National Cancer Institute Common Terminology Criteria

for Adverse Events (NCI CTCAE), typically version 4.0.[1]

Troubleshooting Guide for Experimental Challenges
Q4: We are observing significant muscle spasms in our preclinical models at a certain dose.

How does this align with clinical findings and what can be done?

A4: Muscle spasms are a known and frequently reported adverse event in clinical trials of

Glasdegib.[1] While often mild, their occurrence in your models is consistent with the clinical

safety profile. For management, consider supportive care measures. In clinical practice, dose

interruption or reduction to 50 mg may be considered for persistent or severe symptoms.[3] For

your experimental setting, you may need to evaluate if a dose adjustment is necessary to

maintain the integrity of your study while managing this on-target effect.

Q5: Our in-vitro experiments suggest potential for cardiotoxicity. Is there clinical evidence to

support this?

A5: Yes, there is clinical evidence of cardiac-related adverse events. QTc interval prolongation

has been observed with Glasdegib treatment.[1] In nonclinical studies, Glasdegib also induced
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QT prolongation in a dose-dependent manner in dogs.[4] It is crucial to monitor cardiac

parameters in your experiments. In clinical trials, baseline and periodic electrocardiograms

(ECGs) are standard. For Grade 3 non-hematologic toxicities, dose interruption is

recommended until the toxicity resolves to Grade 1 or baseline, after which Glasdegib can be

resumed at the same or a reduced dose.[3]

Q6: We are planning a study with Glasdegib in a new combination. What should we consider

for our starting dose and escalation plan?

A6: Most Phase I studies of Glasdegib have utilized a standard 3+3 dose-escalation design.[5]

The starting dose in first-in-human studies was determined based on preclinical toxicology

data.[4] For a new combination, it is critical to consider potential overlapping toxicities with the

other agent(s). A conservative starting dose and a well-defined protocol for monitoring and

reporting adverse events are essential. The 3+3 design allows for careful evaluation of toxicity

at each dose level before escalating to a higher dose.

Quantitative Data Summary
The following tables summarize key quantitative data from Phase I studies of Glasdegib
Maleate.

Table 1: Dose-Limiting Toxicities in Phase I Monotherapy Trials

Study
Identifier

Patient
Population

Dose Levels
Evaluated
(once daily)

Maximum
Tolerated Dose
(MTD)

Observed
Dose-Limiting
Toxicities
(DLTs)

NCT00953758

Advanced

hematologic

malignancies

5 mg - 600 mg 400 mg

Grade 3

peripheral

edema (at 600

mg)

NCT01286467
Advanced/metast

atic solid tumors

80 mg, 160 mg,

320 mg, 640 mg

Not explicitly

stated

Grade 3 hypoxia

and pleural

effusion (at 80

mg in a patient

with pneumonia)
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Table 2: Common Treatment-Related Adverse Events (Any Grade) in Phase I Trials

Adverse Event Frequency

Dysgeusia Commonly Reported

Muscle Spasms Commonly Reported

Alopecia Commonly Reported

Decreased Appetite Commonly Reported

Fatigue Commonly Reported

Nausea Reported

Diarrhea Reported

Experimental Protocols
Methodology for Dose Escalation and DLT Assessment (Based on Standard 3+3 Design)

The most common approach for dose-escalation in Phase I oncology trials, including those for

Glasdegib, is the "3+3 design".[5]

Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level, starting with the

lowest planned dose.

DLT Observation Period: Patients are monitored for a predefined period, typically the first

cycle of treatment (e.g., 28 days), for the occurrence of DLTs.

Decision Rules for Dose Escalation:

0 of 3 patients experience a DLT: The next cohort of 3 patients is enrolled at the next

higher dose level.

1 of 3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose

level.
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If 0 of these 3 new patients experience a DLT (i.e., a total of 1 of 6 patients with a DLT),

the next cohort of 3 patients is enrolled at the next higher dose level.

If 1 or more of these 3 new patients experience a DLT (i.e., a total of 2 or more of 6

patients with a DLT), the MTD is considered to have been exceeded. The dose level

below this is typically declared the MTD.

2 or more of 3 patients experience a DLT: The MTD is considered to have been exceeded.

The dose level below this is typically declared the MTD.

Adverse Event Grading: All adverse events are graded according to the National Cancer

Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Workflow
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Caption: Standard 3+3 dose-escalation workflow for DLT assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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